2-Iodooctane, (+)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1809-04-7 |
|---|---|
Molecular Formula |
C8H17I |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
(2S)-2-iodooctane |
InChI |
InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
XFLOGTUFKZCFTK-QMMMGPOBSA-N |
SMILES |
CCCCCCC(C)I |
Isomeric SMILES |
CCCCCC[C@H](C)I |
Canonical SMILES |
CCCCCCC(C)I |
boiling_point |
210.0 °C |
Other CAS No. |
1809-04-7 |
Synonyms |
[S,(+)]-2-Iodooctane |
vapor_pressure |
1.37 mmHg |
Origin of Product |
United States |
Historical Precedence of + 2 Iodooctane in Stereochemical Discovery
The story of (+)-2-Iodooctane is deeply intertwined with the foundational discoveries that shaped our understanding of molecular chirality. In the late 19th and early 20th centuries, chemists were grappling with the concept of optical activity, the ability of certain molecules to rotate the plane of polarized light. This phenomenon, first systematically studied by Jean-Baptiste Biot in 1815, was later linked to molecular asymmetry by Louis Pasteur in 1848. nih.gov The subsequent proposal of the tetrahedral carbon atom by Jacobus Henricus van't Hoff and Joseph Achille Le Bel in 1874 provided the theoretical framework for understanding how a carbon atom bonded to four different substituents could exist as non-superimposable mirror images, or enantiomers. nih.gov
It was within this context of burgeoning stereochemical theory that compounds like (+)-2-Iodooctane became invaluable. The most significant historical contribution of this and similar chiral haloalkanes was in the study of nucleophilic substitution reactions and the discovery of the Walden inversion. stenutz.euguidechem.com First observed by Paul Walden in 1896, this phenomenon demonstrated that a chemical reaction could proceed with an inversion of the stereochemical configuration at a chiral center. stenutz.euguidechem.comdocbrown.info Later, the work of Sir Christopher Ingold and E.D. Hughes provided the mechanistic explanation for this inversion, defining the S(_N)2 (bimolecular nucleophilic substitution) reaction pathway. nih.gov In these studies, chiral substrates such as (+)-2-Iodooctane were reacted with nucleophiles, and the stereochemical outcome of the product was analyzed. The predictable inversion of configuration observed in these reactions provided crucial evidence for the backside attack mechanism characteristic of S(_N)2 reactions.
Foundational Role of + 2 Iodooctane As a Prototypical Chiral Substrate in Organic Chemistry
The utility of (+)-2-Iodooctane extends beyond its historical role; it has become a foundational model for teaching and research in organic chemistry. Its status as a prototypical chiral substrate is due to several key features: a clearly defined chiral center, a good leaving group (the iodine atom), and a non-complex alkyl chain that minimizes interfering side reactions.
One of the classic experiments involving (+)-2-Iodooctane is its reaction with sodium iodide in an acetone (B3395972) solvent. nih.govresearchgate.net This reaction beautifully illustrates the concepts of racemization and the S(_N)2 mechanism. When optically active (+)-2-Iodooctane is treated with iodide ions, a nucleophilic substitution occurs where an iodide ion from the solution displaces the iodide atom on the octane (B31449) chain. nih.gov This substitution proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration at the chiral center, forming (-)-2-Iodooctane (B12745701). researchgate.net However, the newly formed (-)-2-Iodooctane can also be attacked by another iodide ion, leading back to the (+)-enantiomer. This continuous inversion process ultimately results in a 1:1 mixture of the two enantiomers, a racemic mixture, which is optically inactive. nih.govresearchgate.net The rate of this racemization can be readily followed using polarimetry, providing a tangible demonstration of reaction kinetics and stereochemical principles.
The physical and chemical properties of 2-Iodooctane (B1593957) are well-documented, making it a reliable compound for such studies.
Physical and Chemical Properties of 2-Iodooctane
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇I |
| Molecular Weight | 240.12 g/mol |
| Boiling Point | 225-226 °C |
| Melting Point | -46 to -45 °C |
| Density | 1.33 g/mL at 25 °C |
| IUPAC Name for (+) enantiomer | (S)-2-Iodooctane |
Data sourced from nih.govchemicalbook.comnih.gov
Furthermore, the spectroscopic characteristics of 2-Iodooctane are predictable based on its structure. In its infrared (IR) spectrum, one would expect to see C-H stretching and bending vibrations typical of an alkyl chain, along with a characteristic C-I stretching absorption at lower wavenumbers (around 500-600 cm⁻¹). docbrown.info The ¹H NMR spectrum would be complex due to the chirality, but would generally show signals corresponding to the different protons along the octane chain, with the proton on the chiral carbon appearing at a distinct chemical shift. docbrown.info The mass spectrum would show a molecular ion peak and fragmentation patterns consistent with the loss of the iodine atom and cleavage of the alkyl chain. docbrown.infowisc.edu
Contemporary Research Trajectories and Scholarly Significance
Stereoselective Synthesis of 2-Iodooctane (B1593957) and Analogues
The generation of a specific stereoisomer of 2-iodooctane requires sophisticated synthetic strategies that can control the formation of the chiral center at the C-2 position. These methods can be broadly categorized into two main approaches: the direct stereoselective formation of the carbon-iodine (C-I) bond and the derivatization of pre-existing chiral precursors.
Strategies for Stereocontrol in C-I Bond Formation
Directly installing an iodine atom at a specific stereocenter of an achiral starting material with high enantioselectivity is a challenging yet highly desirable transformation. Direct iodination of alkanes is often a reversible reaction, which can complicate stereochemical outcomes. vedantu.comquora.comyoutube.com
One advanced strategy involves the use of chiral catalysts to direct the halogenation to a specific prochiral C-H bond. For instance, palladium-catalyzed asymmetric iodination of unactivated C-H bonds has been demonstrated using a removable chiral auxiliary. psu.edu In this approach, a chiral oxazoline (B21484) auxiliary attached to the substrate directs a palladium catalyst to selectively activate a specific C-H bond, leading to asymmetric iodination. psu.edupsu.edu While not yet specifically reported for 2-iodooctane, this methodology represents a state-of-the-art approach for creating chiral iodoalkanes from achiral precursors.
Another emerging area is the use of chiral hypervalent iodine reagents in asymmetric synthesis. researchgate.netacs.org These reagents can act as electrophilic iodine sources and, when designed with a chiral backbone, can induce enantioselectivity in iodination reactions, such as iodolactonization. nih.gov The application of such chiral iodine-based catalysts or reagents to the direct asymmetric iodination of simple alkanes like octane (B31449) remains an area of active research.
Derivatization of Chiral Precursors to Access (+)-2-Iodooctane
A more established and widely practiced approach to obtaining enantiomerically pure (+)-2-Iodooctane involves the derivatization of readily available chiral precursors. The most common precursor is a chiral alcohol, specifically (R)-2-octanol, which can be converted to (S)-2-iodooctane via reactions that proceed with inversion of stereochemistry.
Several classic and modern reactions are employed for this stereospecific conversion. These reactions typically involve an SN2 mechanism at the chiral carbon center, which inherently results in the inversion of its configuration.
Table 1: Stereospecific Conversion of (R)-2-Octanol to (S)-2-Iodooctane
| Reaction Name | Reagents | Key Features | Stereochemical Outcome |
| Appel Reaction | Triphenylphosphine (B44618) (PPh₃), Iodine (I₂) | Mild conditions, high yields. organic-chemistry.orgwikipedia.orgjk-sci.com | Inversion of configuration. jk-sci.comcommonorganicchemistry.com |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), and a source of iodide (e.g., methyl iodide or zinc iodide) | Mild conditions, broad substrate scope, proceeds with clean inversion. nih.govwikipedia.orgnih.govchem-station.comorganic-chemistry.org | Inversion of configuration. nih.govnih.govchem-station.comorganic-chemistry.org |
The Appel reaction provides a straightforward method for converting alcohols to alkyl iodides with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgjk-sci.com The reaction of (R)-2-octanol with triphenylphosphine and iodine generates an oxyphosphonium intermediate, which is then displaced by the iodide ion in an SN2 fashion. organic-chemistry.org
The Mitsunobu reaction is another powerful tool for the stereospecific conversion of alcohols. nih.govwikipedia.orgnih.govchem-station.comorganic-chemistry.org In this case, the alcohol is activated by reaction with a phosphine (B1218219) and an azodicarboxylate. wikipedia.orgorganic-chemistry.org The resulting activated complex is then susceptible to nucleophilic attack by an external nucleophile. For the synthesis of (+)-2-Iodooctane, a source of iodide, such as methyl iodide or zinc iodide, is used as the nucleophile, leading to the desired product with complete inversion of the stereocenter. nih.gov
Chirality Preservation and Inversion during Transformation of (+)-2-Iodooctane
Once enantiomerically enriched (+)-2-Iodooctane is obtained, its utility as a chiral building block depends on the ability to perform subsequent reactions with a high degree of stereochemical control. This involves understanding the conditions that lead to either the preservation of the existing stereochemistry or its predictable inversion.
Nucleophilic Substitution Reactions with Stereochemical Fidelity
The primary mode of reaction for 2-iodooctane is nucleophilic substitution, where the iodide ion acts as an excellent leaving group. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. For secondary alkyl halides like 2-iodooctane, the SN2 mechanism is dominant, especially with strong, non-bulky nucleophiles in polar aprotic solvents. doubtnut.comyoutube.com
A key characteristic of the SN2 reaction is the Walden inversion , where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration. ncert.nic.in This predictable stereochemical outcome is crucial for maintaining chiral integrity in a synthetic sequence.
However, a notable exception occurs when the nucleophile is the same as the leaving group. For instance, treating optically active (S)-2-iodooctane with sodium iodide in acetone (B3395972) leads to a loss of optical activity. doubtnut.com This is because the iodide ion acts as a nucleophile, attacking the chiral center and displacing the original iodide leaving group. doubtnut.com Each successful substitution event inverts the stereocenter, converting (S)-2-iodooctane to (R)-2-iodooctane. doubtnut.com Since the reverse reaction also occurs at the same rate, a racemic mixture of (S)- and (R)-2-iodooctane is eventually formed, which is optically inactive. doubtnut.com
Controlled Stereochemical Diversification of (+)-2-Iodooctane
The predictable inversion of stereochemistry in SN2 reactions of (+)-2-Iodooctane allows for its use in the controlled synthesis of a variety of other chiral compounds. By choosing the appropriate nucleophile, the (S)-configuration of (+)-2-Iodooctane can be stereospecifically transformed into a new chiral center with an (R)-configuration.
Table 2: Examples of Stereochemical Diversification of (+)-2-Iodooctane
| Nucleophile | Product Type | Key Features | Stereochemical Outcome |
| Azide (B81097) (N₃⁻) | Chiral Azides | Azide is a good nucleophile for SN2 reactions. nih.govresearchgate.net The resulting azide can be reduced to a chiral amine. organic-chemistry.org | Inversion of configuration. |
| Organocuprates (R₂CuLi) | Chiral Alkanes | Gilman reagents are effective for forming C-C bonds with alkyl halides. chem-station.comorganicchemistrytutor.comyoutube.comyoutube.com | Inversion of configuration (typically SN2-like). |
| Thiols (RS⁻) | Chiral Thioethers | Thiolates are excellent nucleophiles for SN2 reactions. nih.gov | Inversion of configuration. |
For example, the reaction of (+)-2-Iodooctane with sodium azide proceeds via an SN2 mechanism to yield (R)-2-azidooctane with high stereochemical fidelity. nih.govresearchgate.net This chiral azide can then be further transformed, for instance, by reduction to the corresponding chiral amine, (R)-2-aminooctane, thus providing access to a different class of chiral molecules. organic-chemistry.orgnih.gov
Similarly, organocuprates, also known as Gilman reagents, can be used to form new carbon-carbon bonds with inversion of stereochemistry at the reaction center. chem-station.comorganicchemistrytutor.comyoutube.comyoutube.com The reaction of (+)-2-Iodooctane with a lithium dialkylcuprate would lead to the formation of a new chiral hydrocarbon with the opposite (R)-configuration.
This ability to predictably invert the stereocenter of (+)-2-Iodooctane through a variety of nucleophilic substitution reactions underscores its importance as a versatile chiral synthon in asymmetric synthesis.
Mechanistic Pathways of Nucleophilic Substitutions
Nucleophilic substitution reactions at the chiral center of (+)-2-iodooctane can proceed via two main mechanisms: S_N1 and S_N2. These mechanisms differ in their kinetics, intermediate species, and crucially, their stereochemical consequences.
Unimolecular Nucleophilic Substitution (S_N1) and Carbocation Intermediacy in (+)-2-Iodooctane Racemization
The S_N1 mechanism is a two-step process initiated by the unimolecular ionization of the alkyl halide to form a carbocation intermediate and a leaving group. ucsd.edulibretexts.org In the case of (+)-2-iodooctane, this involves the dissociation of the carbon-iodine bond, generating a secondary carbocation at the C2 position. This carbocation is planar. mugberiagangadharmahavidyalaya.ac.in The subsequent attack by a nucleophile can occur from either face of the planar carbocation with nearly equal probability. ucsd.edumugberiagangadharmahavidyalaya.ac.in This results in a product mixture containing both enantiomers, leading to racemization if the starting material was optically active. mugberiagangadharmahavidyalaya.ac.inscribd.comstackexchange.com
While ideal S_N1 reactions are expected to yield a completely racemic product (50% retention, 50% inversion), in practice, a slight excess of the inverted product is often observed. mugberiagangadharmahavidyalaya.ac.in This is attributed to the formation of ion pairs, where the leaving group remains in close proximity to the carbocation, slightly hindering nucleophilic attack from the front side (the side where the leaving group departed). mugberiagangadharmahavidyalaya.ac.in
Kinetic Studies of Racemization Rate and Isotopic Exchange in S_N1 Processes
Kinetic studies of S_N1 reactions typically show first-order kinetics with respect to the substrate concentration, as the rate-determining step is the unimolecular ionization of the alkyl halide. ucsd.edumugberiagangadharmahavidyalaya.ac.in The rate of racemization in an S_N1 reaction is directly related to the rate of formation of the carbocation intermediate.
Experiments involving optically active alkyl halides and isotopically labeled nucleophiles can provide insights into the S_N1 mechanism and the degree of ion pairing. While the provided search results primarily discuss isotopic exchange in the context of S_N2 reactions of 2-iodooctane, in a hypothetical S_N1 scenario with radioactive iodide, the rate of isotopic exchange would reflect the rate of nucleophilic attack on the carbocation. The relationship between the rate of racemization and the rate of isotopic exchange can indicate the extent to which solvent-separated ion pairs or free carbocations are involved.
Bimolecular Nucleophilic Substitution (S_N2) and Walden Inversion with (+)-2-Iodooctane
For (+)-2-iodooctane, an S_N2 reaction with a nucleophile leads to the formation of the enantiomer with the opposite configuration at the C2 position. For example, the reaction of (+)-2-iodooctane with sodium iodide in acetone proceeds via an S_N2 mechanism, resulting in racemization due to the inversion of configuration with each substitution event. benchchem.comvaia.com
Quantification of Inversion Rate and Racemization-to-Isotopic Exchange Ratio
| Rate Measurement | Value (at 30°) | Source |
| Rate of inversion | 2.88 ± 0.03 x 10⁻⁵ | spcmc.ac.iniranchembook.ir |
| Rate of isotopic exchange | 3.00 ± 0.025 x 10⁻⁵ | spcmc.ac.in |
| Rate of racemization | Twice the rate of inversion | ucsd.edumugberiagangadharmahavidyalaya.ac.inutexas.edudnyanasadhanacollege.orgspcmc.ac.inaskfilo.com |
Solvent and Nucleophile Effects on S_N2 Stereospecificity
The stereospecificity of the S_N2 reaction, specifically the complete inversion of configuration, is a fundamental characteristic of the mechanism and is generally not affected by the solvent or the nature of the nucleophile, as long as the reaction proceeds via a pure S_N2 pathway. numberanalytics.comlibretexts.org The requirement for backside attack is inherent to the S_N2 transition state geometry, where the nucleophile and leaving group are positioned 180 degrees apart from the central carbon. ucsd.edulibretexts.org
The strength and nature of the nucleophile also impact the S_N2 rate. Stronger nucleophiles generally lead to faster S_N2 reactions. numberanalytics.com For halide nucleophiles, the nucleophilicity in protic solvents typically follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is the opposite of their basicity, due to differing degrees of solvation. numberanalytics.com In polar aprotic solvents, this order can change.
While these factors influence the reaction rate, the fundamental stereochemical outcome of inversion in a pure S_N2 reaction at a chiral center remains consistent.
Mechanistic Considerations of Elimination Reactions Involving (+)-2-Iodooctane
The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, similar to the S_N1 mechanism. libretexts.orgwikipedia.org The carbocation then loses a β-hydrogen to a base, forming a double bond. libretexts.org The stereochemical outcome of the elimination (e.g., formation of cis or trans alkenes) depends on the regioselectivity (which β-hydrogen is removed) and stereoselectivity of the deprotonation step.
The E2 mechanism is a concerted, one-step process where the base removes a β-hydrogen simultaneously with the departure of the leaving group and the formation of the double bond. libretexts.orgwikipedia.org The E2 reaction requires an anti-periplanar arrangement of the leaving group and the β-hydrogen being removed. iitk.ac.inwikipedia.org This geometric requirement dictates the stereochemical outcome of the alkene product. Strong bases favor the E2 mechanism, and the rate is dependent on the concentration of both the alkyl halide and the base. iitk.ac.inwikipedia.org
The competition between substitution (S_N1/S_N2) and elimination (E1/E2) pathways for (+)-2-iodooctane is influenced by factors such as the strength and bulkiness of the nucleophile/base, the solvent, and the reaction temperature. Bulky bases and high temperatures generally favor elimination.
Applications of + 2 Iodooctane in Asymmetric Synthesis and Chiral Induction Principles
Role as a Chiral Building Block in Constructing Stereodefined Organic Scaffolds
As a chiral building block, (+)-2-iodooctane can be incorporated into larger molecular structures, thereby introducing a defined stereogenic center. This is particularly important in the synthesis of stereodefined organic scaffolds, which form the basis of many natural products and pharmaceuticals. The introduction of chirality at a specific point in a synthesis allows for the controlled construction of molecules with desired three-dimensional structures. Chiral building blocks, including non-heterocyclic ones like (+)-2-iodooctane, are essential for assembling complex scaffolds utilized in medicinal chemistry and material science tcichemicals.comsigmaaldrich.comenamine.net. The synthesis of such scaffolds often necessitates the accurate placement of stereocenters to achieve the desired biological activity or material properties symeres.com.
Investigation of Chiral Induction Phenomena using (+)-2-Iodooctane
(+)-2-Iodooctane has been employed in studies investigating how chirality is influenced and transferred during chemical reactions, providing insights into the mechanisms of stereochemical control.
Stereodifferentiating Reactions with (+)-2-Iodooctane as a Chiral Source
Stereodifferentiating reactions involve a chiral species influencing the stereochemical outcome of a reaction. When (+)-2-iodooctane participates in such reactions, its inherent chirality can direct the formation of specific stereoisomers. For instance, reactions involving chiral substrates and chiral reagents or catalysts can lead to double stereodifferentiation, where the stereochemical outcome is influenced by the interaction of both chiral elements openochem.org. While specific detailed examples with (+)-2-iodooctane as the sole chiral source in stereodifferentiating reactions were not extensively found in the search results, its nature as a chiral halide positions it as a potential substrate or reagent in such investigations, where the steric bulk of the octyl group and the stereogenic center at C2 could influence the approach of other reactants and the formation of new stereocenters.
Transfer of Chirality to Other Molecular Systems
The chirality of (+)-2-iodooctane can be transferred to other molecular systems through various reaction pathways. A notable example involves its reaction with nucleophiles, particularly in SN2 reactions. The SN2 mechanism is characterized by an inversion of configuration at the chiral center. For instance, the reaction of optically active (S)-2-iodooctane with sodium iodide in acetone (B3395972) proceeds via an SN2 mechanism, resulting in the formation of (R)-2-iodooctane. If the reaction continues, the newly formed (R)-enantiomer can also undergo SN2 reaction, potentially leading to a racemic mixture and a loss of optical activity doubtnut.comdokumen.pub. This illustrates how the stereochemical outcome is determined by the reaction mechanism and conditions.
Studies on the photochemistry of 2-iodooctane (B1593957), including the optically active form, have also provided insights into the intermediates and reaction pathways that can lead to the transfer or loss of chirality. Photolysis of 2-iodooctane in different solvents showed varying contributions of homolytic and heterolytic reactions, yielding different products such as octenes and octanols researchgate.netresearchgate.net. The behavior of optically active 2-iodooctane in these photochemical reactions allowed for the determination of the fraction of intermediates that proceed to product formation, offering data on how chirality is maintained or lost during the process researchgate.netresearchgate.nettennessee.edu.
Another instance of chirality transfer involves the formation and reaction of organolithium intermediates derived from 2-iodooctane. Lithiation of (-)-2-iodooctane (B12745701) followed by trapping with carbon dioxide has been shown to yield nonracemic (-)-2-methyloctanoic acid, demonstrating the transfer of chirality from the alkyl halide to the carboxylic acid, albeit with some racemization rsc.org. This suggests that chiral organolithium species can maintain their configurational stability under specific conditions, enabling stereospecific transformations.
Charge transfer reactions involving chiral molecules like (R)-2-iodooctane with chiral Rydberg atoms have also been investigated to explore fundamental interactions and potential chirality transfer at the atomic or electronic level, although one study reported no significant differences in charge transfer rates between opposite enantiomers aip.orgresearchgate.netresearchgate.net.
Precursor in Stereoselective Formation of Carbon-Carbon Bonds
(+)-2-Iodooctane can serve as a precursor in reactions that form new carbon-carbon bonds with control over stereochemistry. The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures numberanalytics.comfiveable.me. Stereoselective carbon-carbon bond formation is particularly crucial for synthesizing enantiomerically pure compounds frontiersin.org.
Reactions involving organometallic species derived from 2-iodooctane, such as the lithio derivative, can participate in carbon-carbon bond forming reactions. The reaction of lithioisobutyrophenone with (+)-2(S)-iodooctane, for example, yielded C- and O-alkylation products with net inversion of configuration, although partial racemization was observed researchgate.net. This demonstrates the potential of using chiral alkyl halides like (+)-2-iodooctane in forming new carbon-carbon bonds with some degree of stereocontrol, influenced by the reaction conditions and the nature of the organometallic intermediate.
While extensive detailed examples of (+)-2-iodooctane's direct use as a precursor in highly stereoselective carbon-carbon bond formation reactions like asymmetric cross-coupling or conjugate addition were not found in the immediate search results, its structure suggests its potential utility in such transformations when appropriately functionalized or used in conjunction with suitable catalysts or reagents. The principles of stereoselective C-C bond formation often rely on controlling the approach of reacting species, which can be influenced by existing stereocenters in a molecule like (+)-2-iodooctane numberanalytics.comorganic-chemistry.org.
Computational Chemistry and Theoretical Modeling of + 2 Iodooctane Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
The reaction of (+)-2-iodooctane with a nucleophile, such as an iodide ion, is a classic example of a second-order nucleophilic substitution (SN2) reaction. vaia.comyoutube.com Computational chemistry is instrumental in characterizing the high-energy, transient structures involved in this process.
Transition State (TS) Location: Quantum chemical software, like Gaussian, can locate the transition state structure for the SN2 reaction. github.io This is typically achieved by performing a geometry optimization to a saddle point on the potential energy surface (a maximum in one direction and a minimum in all others). youtube.commsu.edu The located TS for the reaction of (+)-2-iodooctane with an iodide ion features a pentacoordinate carbon atom, where the C-I bond is partially broken and a new C-I bond is partially formed. doubtnut.com
Intermediate Analysis: In the SN2 mechanism, the reaction proceeds in a single, concerted step. youtube.com Therefore, there are no true, stable intermediates, only the fleeting transition state. Computational models confirm that the pathway from reactants to products proceeds through this single energy barrier. youtube.com
Detailed Research Findings: Computational studies on analogous haloalkane systems demonstrate that methods like DFT (e.g., with the B3LYP functional) and semi-empirical methods (e.g., AM1) can effectively model these substitution reactions. vaia.comyoutube.com An Intrinsic Reaction Coordinate (IRC) calculation is often performed after locating a transition state. This analysis maps the minimum energy path connecting the transition state to the reactants and products, verifying that the correct TS has been found. youtube.com For the identity reaction of 2-iodooctane (B1593957) with an iodide ion, the reactants and products are enantiomers, and the transition state is the symmetrical midpoint of this transformation.
| Computational Method | Basis Set | Objective | Key Output |
|---|---|---|---|
| DFT (e.g., B3LYP) | Polarized and diffuse functions (e.g., 6-31+G(d,p)) | Locate the geometry and energy of the transition state. | Pentacoordinate carbon structure, imaginary frequency confirming a true TS. |
| IRC (Intrinsic Reaction Coordinate) | Same as TS calculation | Verify the reaction pathway. | Energy profile connecting reactants, TS, and products. |
| NBO (Natural Bond Orbital) Analysis | Same as TS calculation | Analyze charge distribution. | Partial charges on atoms in the reactant and TS. |
A key feature of the SN2 reaction is the inversion of stereochemistry at the chiral center, known as Walden inversion. doubtnut.comrsc.org When (+)-(R)-2-iodooctane reacts with an iodide ion, it is converted to (-)-(S)-2-iodooctane. vaia.comdoubtnut.com
Stereochemical Prediction: Computational models inherently predict this inversion. The backside attack of the nucleophile is energetically favored, and the calculated geometry of the product confirms the inverted configuration. Over time, repeated attacks lead to a 1:1 mixture of the (R) and (S) enantiomers, resulting in a racemic mixture with no net optical activity. vaia.comrsc.org
Energetic Landscapes: By calculating the energies of the reactants, transition state, and products, an energetic landscape (or reaction coordinate diagram) can be constructed. For the identity reaction where the nucleophile and leaving group are both iodide, the reactants and products have identical energy. The transition state represents the activation energy barrier for the reaction. youtube.com Computational methods can predict this barrier height, which is crucial for determining reaction rates. nih.gov
| Species | Description | Relative Energy (Illustrative) |
|---|---|---|
| (R)-2-Iodooctane + I⁻ | Reactants | 0.0 kcal/mol |
| [I---C₈H₁₇---I]⁻‡ | Transition State | +20-25 kcal/mol |
| (S)-2-Iodooctane + I⁻ | Products | 0.0 kcal/mol |
Molecular Dynamics Simulations to Understand Conformational Behavior and Solvent Interactions
While quantum mechanics is ideal for modeling reactions at a single center, molecular dynamics (MD) simulations are better suited for exploring the large-scale conformational flexibility and environmental effects over time. nih.govnih.gov MD uses classical mechanics and force fields to simulate the movement of atoms in a system.
Conformational Analysis: The eight-carbon chain of 2-iodooctane is highly flexible, capable of adopting countless conformations. MD simulations can explore this conformational space by simulating the molecule's movement over nanoseconds. researchgate.netacs.org This helps identify the most stable (lowest energy) conformations and understand the flexibility of the alkyl chain, which can influence its reactivity and interactions. nih.govrsc.org
Solvent Interactions: The choice of solvent is critical for the SN2 reaction. MD simulations can explicitly model the interactions between (+)-2-iodooctane and solvent molecules, such as acetone (B3395972). capes.gov.br By analyzing the simulation trajectory, researchers can understand how solvent molecules arrange themselves around the solute (the solvation shell) and how this environment affects the approach of a nucleophile. nih.gov Analysis of properties like the radial distribution function provides quantitative data on the structure of the solvent around the reacting molecule.
| Simulation Goal | Methodology | Key Insights |
|---|---|---|
| Conformational Sampling | MD simulation of a single molecule in a vacuum or implicit solvent. | Identification of low-energy conformers and analysis of dihedral angle distributions for the octyl chain. |
| Solvation Structure | MD simulation of one solute molecule in a box of explicit solvent molecules (e.g., acetone). | Characterization of the first and second solvation shells; understanding of solute-solvent hydrogen bonding (if applicable). |
| Reaction Dynamics | MD simulation of reactants (solute and nucleophile) in a solvent box. | Analysis of reactant encounter frequency and orientation, providing a dynamic view of the pre-reaction state. |
Theoretical Approaches to Radical and Ion Pair Dynamics in Photochemical Transformations of 2-Iodooctane
Beyond thermal reactions, iodoalkanes can undergo photochemical transformations when exposed to ultraviolet (UV) light. The primary photochemical event is typically the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.
Radical Pair Formation: Photolysis of 2-iodooctane leads to the homolytic cleavage of the C-I bond, generating a radical pair: the 2-octyl radical and an iodine atom.
Computational Modeling: The dynamics of these transient radical pairs can be modeled using specialized theoretical methods. These simulations can track the behavior of the radical pair after its formation, including:
Geminate Recombination: The initial radical pair can recombine within the solvent cage, reforming the starting material.
Escape: The radicals can diffuse away from each other into the bulk solvent.
Spin Dynamics: The initial spin state of the radical pair (singlet or triplet) influences its subsequent chemistry. Computational tools can simulate the evolution of the spin state and its effect on reaction probabilities.
Ion Pair Dynamics: While less common, heterolytic cleavage can also occur, forming an ion pair (a carbocation and an iodide ion). High-level quantum chemical calculations can be used to investigate the potential for such pathways and the stability of the resulting ions in different solvent environments.
Theoretical studies in this area often employ a combination of quantum mechanics to describe bond breaking and molecular dynamics to simulate the subsequent movement and interaction of the resulting fragments within a solvent cage.
Advanced Spectroscopic and Analytical Methodologies for Stereochemical Characterization of 2 Iodooctane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemical Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to elucidate the stereochemical configuration of chiral compounds like 2-Iodooctane (B1593957), typically through the use of chiral derivatizing agents or chiral solvating agents.
The strategy involves converting the enantiomers of 2-Iodooctane into diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. These resulting diastereomers have different physical properties and, consequently, will exhibit distinct NMR spectra. For instance, esterification of (+)- and (-)-2-Iodooctane (B12745701) with a chiral acid, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), would produce two different diastereomeric esters. The protons and carbons near the stereocenter in these diastereomers will experience different magnetic environments, leading to different chemical shifts (δ) and coupling constants (J) in their NMR spectra.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can also provide information about the spatial proximity of atoms within a molecule. nih.gov For diastereomeric derivatives of 2-Iodooctane, NOESY can reveal through-space interactions that are unique to each diastereomer, thereby helping to assign the absolute configuration. nih.gov The analysis of these differences allows for the determination of the relative and, by extension, the absolute configuration of the original 2-Iodooctane enantiomer. nih.gov
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of 2-Iodooctane
| Proton | Chemical Shift (ppm) for (R)-2-Iodooctyl-(R)-Mosher's ester | Chemical Shift (ppm) for (S)-2-Iodooctyl-(R)-Mosher's ester | Δδ (ppm) (S-R) |
| H-2 | 4.15 | 4.25 | +0.10 |
| H-1 (CH₃) | 1.90 | 1.85 | -0.05 |
| H-3 (CH₂) | 1.75 | 1.80 | +0.05 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee). heraldopenaccess.us This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a chiral material that interacts differently with the two enantiomers of a compound like 2-Iodooctane as they pass through the column. quora.com
This differential interaction leads to a difference in retention time for each enantiomer, resulting in their separation and the appearance of two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer in the mixture. quora.com
The enantiomeric excess is a measure of the purity of a chiral sample and is calculated using the areas of the two enantiomer peaks. The formula for enantiomeric excess is:
ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated areas of the peaks corresponding to the two enantiomers. A higher resolution factor (Rs) between the peaks indicates a better separation. nih.gov
Table 2: Example of Enantiomeric Excess Calculation from Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
| (+)-2-Iodooctane | 10.5 | 95000 |
| (-)-2-Iodooctane | 12.2 | 5000 |
| Enantiomeric Excess (ee) | 90% |
Calculation: ee = [|95000 - 5000| / (95000 + 5000)] x 100 = 90%
Polarimetry and Circular Dichroism (CD) Spectroscopy for Optical Activity and Configuration
Polarimetry is a classical technique used to measure the optical activity of a chiral substance. anton-paar.com When plane-polarized light is passed through a solution containing a chiral compound like (+)-2-Iodooctane, the plane of the light is rotated. libretexts.org The direction and magnitude of this rotation are characteristic of the enantiomer. Dextrorotatory (+) enantiomers rotate the plane of polarized light clockwise, while levorotatory (-) enantiomers rotate it counterclockwise by an equal amount under the same conditions. youtube.com
The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). libretexts.org
[α] = α / (c * l)
Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. smoldyn.org A CD spectrum is a plot of this differential absorption (ΔA = A_L - A_R) versus wavelength. Enantiomers produce mirror-image CD spectra. By comparing the experimental CD spectrum of an unknown sample to the known spectra of compounds with a defined absolute configuration, the absolute configuration of the unknown can be determined. mtoz-biolabs.com The sign and magnitude of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) are highly sensitive to the molecule's three-dimensional structure. nih.gov
Table 3: Optical Rotation and Specific Rotation of a Chiral Compound
| Parameter | Value |
| Observed Rotation (α) | +1.52° |
| Concentration (c) | 0.1 g/mL |
| Path Length (l) | 1 dm |
| Specific Rotation [α] | +15.2° |
Note: The data in this table is for illustrative purposes.
X-ray Diffraction Analysis of Crystalline Derivatives to Establish Absolute Stereochemistry
Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule. thieme-connect.de This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom.
For a non-crystalline compound like 2-Iodooctane, it is often necessary to prepare a crystalline derivative. This can be achieved by reacting the chiral molecule with a suitable reagent to form a solid, crystalline product. The presence of a heavy atom, such as iodine in 2-iodooctane, can be advantageous for determining the absolute configuration through a phenomenon known as anomalous dispersion. thieme-connect.desoton.ac.uk When X-rays interact with the electrons of a heavy atom, a phase shift occurs, which can be used to distinguish between the two possible enantiomeric crystal structures. thieme-connect.de The Flack parameter, derived from the X-ray diffraction data, is a key indicator used to confidently assign the absolute stereochemistry. soton.ac.uk A value close to zero for a given enantiomeric model confirms its correctness.
Recent advancements in techniques like microcrystal electron diffraction (MicroED) have made it possible to determine the absolute stereochemistry from nanocrystals, which is particularly useful for compounds that are difficult to crystallize into larger single crystals suitable for traditional X-ray diffraction. nih.govresearchgate.net
Future Research Directions and Uncharted Territories for + 2 Iodooctane Studies
Exploration of Novel Catalytic Systems for Stereocontrol
The search for novel catalytic systems capable of achieving high stereocontrol in the synthesis and reactions of 2-iodooctane (B1593957) is a promising avenue. Asymmetric catalysis has been widely applied for the precise synthesis of chiral substances, and a variety of chiral catalysts have been developed and tested in asymmetric reactions mdpi.com.
Future work could involve the design and synthesis of new chiral catalysts specifically tailored for reactions involving 2-iodooctane. This might include the exploration of chiral ionic-liquid-supported ligands and corresponding transition-metal catalysts, which have shown promise in asymmetric catalysis and can potentially be recycled mdpi.com. Investigating earth-abundant metal catalysts, such as nickel, in enantioconvergent coupling reactions of racemic alkyl halides with olefins could also offer new pathways to enantioenriched products, potentially including derivatives of 2-iodooctane nih.gov. The use of chiral metal-organic frameworks (MOFs) as heterogeneous asymmetric catalysts, which offer porous and tunable structures, presents another exciting possibility for achieving stereocontrol in reactions involving haloalkanes acs.org.
Harnessing (+)-2-Iodooctane in Advanced Material Science Applications
The incorporation of chiral molecules like (+)-2-iodooctane into advanced materials could lead to the development of novel functional materials with unique properties. Chiral organic molecules can influence the structure and properties of materials, potentially leading to applications in areas such as chiral recognition, asymmetric catalysis within materials, or the creation of materials with specific optical or electronic properties chalmers.sersc.orgcase.edu.
Future research could investigate the use of (+)-2-iodooctane as a building block or additive in the synthesis of chiral polymers, liquid crystals, or self-assembling materials. Studies have shown that unfunctionalized chiral molecules, including chiral hydrocarbons and haloalkanes, can induce biased screw-sense in helical macromolecular catalysts through weak nonbonding interactions rsc.org. This suggests that (+)-2-iodooctane could potentially be used to influence the helical structure and properties of certain polymers. Furthermore, the exploration of chiral porous materials, such as chiral metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where (+)-2-iodooctane could be incorporated or used in their synthesis, could lead to materials with applications in enantioselective separations or catalysis acs.orgmdpi.com.
Integration of Artificial Intelligence and Machine Learning in Stereochemical Prediction
The application of artificial intelligence (AI) and machine learning (ML) in predicting and controlling stereochemistry is a rapidly advancing field with significant implications for studies involving (+)-2-iodooctane. AI and ML models are being developed to predict biological activities considering stereochemical information and to assist in retrosynthesis prediction nih.govresearchgate.netengineering.org.cn.
Future research could leverage AI and ML to predict the stereochemical outcome of reactions involving (+)-2-iodooctane or to design novel synthetic routes to this chiral compound with desired stereoselectivity. While current AI models can struggle with accurate stereochemical control, ongoing research aims to develop systems that can accurately predict stereoselective reactions pharmafeatures.com. Automated reaction path search methods are also being developed to predict the stereochemistry of reactions using computational methods scitechdaily.comsciencedaily.com. Integrating these computational approaches with experimental studies on (+)-2-iodooctane could accelerate the discovery of efficient and stereoselective transformations. Machine learning techniques are also being explored for quantitatively predicting the stereoselectivity of chemical reactions arxiv.org.
Unveiling Complex Biological Interactions and Chiral Recognition Mechanisms
Understanding the complex biological interactions and chiral recognition mechanisms involving (+)-2-iodooctane is another important area for future research. While alkyl halides are sometimes perceived as non-specific alkylating agents in biological systems, studies have shown that the stereochemistry of chiral alkyl halides can significantly impact their binding interactions and bioactivity nih.govresearchgate.net.
Q & A
Basic: How can I optimize the synthesis of enantiomerically pure (+)-2-iodooctane?
Methodological Answer:
To synthesize (+)-2-iodooctane with high enantiomeric excess (ee), focus on:
- Solvent selection : Use polar aprotic solvents (e.g., acetone) to stabilize transition states in SN2 mechanisms, which favor inversion of configuration .
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce racemization risks during iodide substitution .
- Catalyst choice : Employ chiral catalysts or auxiliaries to enhance stereoselectivity. Monitor ee via polarimetry or chiral GC-MS .
- Purification : Confirm purity via H/C NMR and compare boiling point (5.8°C at 20°C) and density (2.07 g/cm³ at 20°C) with literature values .
Basic: What analytical techniques are critical for characterizing (+)-2-iodooctane’s stereochemical integrity?
Methodological Answer:
- Polarimetry : Measure optical rotation to confirm enantiomeric excess. Compare observed values with literature data for (+)-2-iodooctane .
- Chiral Chromatography : Use GC-MS or HPLC with chiral stationary phases to resolve enantiomers and quantify ee .
- Kinetic Analysis : Track racemization rates under varying conditions (e.g., temperature, solvent) to identify degradation thresholds .
Advanced: How do kinetic studies resolve mechanistic ambiguities in nucleophilic substitutions of (+)-2-iodooctane?
Methodological Answer:
- Rate Measurements : Compare the rate of radioactive iodide incorporation () with racemization (). In SN1 mechanisms, due to planar carbocation intermediates, while SN2 mechanisms show .
- Isotopic Labeling : Use to trace substitution pathways and distinguish between concerted (SN2) and stepwise (SN1) mechanisms .
- Eyring Analysis : Plot vs. to derive activation parameters (, ) and infer transition-state geometry .
Advanced: How can contradictory stereochemical outcomes in (+)-2-iodooctane reactions be systematically addressed?
Methodological Answer:
- Replicate Experiments : Repeat under controlled conditions (solvent, temperature, catalyst) to isolate variables causing discrepancies .
- Cross-Validate Data : Compare results with independent techniques (e.g., NMR coupling constants vs. X-ray crystallography) .
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for unanticipated pathways (e.g., radical intermediates) .
Basic: What protocols ensure reproducibility in (+)-2-iodooctane-based reactions?
Methodological Answer:
- Detailed Documentation : Record exact molar ratios, solvent purity, and reaction times. Use standardized IUPAC nomenclature .
- Control Experiments : Include racemic 2-iodooctane as a control to benchmark stereochemical outcomes .
- Data Sharing : Publish full experimental procedures, including raw spectral data and chromatograms, in supplementary materials .
Advanced: How do solvent effects influence the stereochemical stability of (+)-2-iodooctane?
Methodological Answer:
- Dielectric Constant Analysis : Test solvents with varying polarity (e.g., hexane vs. DMSO). Polar solvents accelerate racemization by stabilizing ionic intermediates in SN1 pathways .
- Computational Modeling : Use DFT calculations to simulate solvent interactions with transition states and predict racemization rates .
- Kinetic Isotope Effects (KIEs) : Compare in protic vs. aprotic solvents to assess hydrogen-bonding impacts on mechanism .
Basic: What are best practices for citing physicochemical properties of (+)-2-iodooctane in publications?
Methodological Answer:
- Primary Sources : Reference peer-reviewed handbooks (e.g., Lange’s Handbook of Chemistry) for boiling points, densities, and optical rotations .
- Data Verification : Cross-check values against multiple authoritative databases (e.g., NIST Chemistry WebBook) .
Advanced: How can researchers design experiments to differentiate between SN1 and SN2 pathways in (+)-2-iodooctane reactions?
Methodological Answer:
- Steric Effects : Introduce bulky nucleophiles (e.g., tert-butoxide). SN2 rates decrease with steric hindrance, while SN1 remains unaffected .
- Leaving Group Studies : Replace iodide with poorer leaving groups (e.g., chloride); SN1 mechanisms show greater sensitivity to leaving-group ability .
- Solvent Swelling Tests : Conduct reactions in solvents of varying ionizing power. SN1 dominates in polar protic solvents (e.g., water), while SN2 favors polar aprotic media (e.g., DMSO) .
Basic: How should researchers handle conflicting literature data on (+)-2-iodooctane’s reactivity?
Methodological Answer:
- Critical Appraisal : Evaluate methodologies in conflicting studies (e.g., purity of starting materials, analytical techniques used) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools to identify consensus values or outliers .
- Experimental Replication : Reproduce key experiments under standardized conditions to resolve discrepancies .
Advanced: What strategies validate computational models predicting (+)-2-iodooctane’s reaction pathways?
Methodological Answer:
- Experimental Benchmarking : Compare computed activation energies with experimental kinetic data (e.g., from Arrhenius plots) .
- Isotope Effects : Validate models by testing predicted KIEs against empirical measurements .
- Peer Review : Submit models to collaborative platforms (e.g., ChemRxiv) for community validation before publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
